molecular formula C22H27N3O2 B2926270 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)urea CAS No. 1396852-33-7

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2926270
CAS No.: 1396852-33-7
M. Wt: 365.477
InChI Key: FYSPOEXZPDKREA-UHFFFAOYSA-N
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Description

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)urea is a synthetic urea derivative characterized by a propargylamine linker (but-2-yn-1-yl) substituted with a benzyl(methyl)amino group and a 4-methoxyphenethyl moiety.

Properties

IUPAC Name

1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-25(18-20-8-4-3-5-9-20)17-7-6-15-23-22(26)24-16-14-19-10-12-21(27-2)13-11-19/h3-5,8-13H,14-18H2,1-2H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSPOEXZPDKREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNC(=O)NCCC1=CC=C(C=C1)OC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)urea is a compound that has attracted significant interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure

The compound features a unique structural configuration characterized by:

  • A but-2-yn-1-yl moiety linked to a benzyl(methyl)amino group.
  • A urea functional group connected to a methoxyphenethyl substituent.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes, including:

  • Formation of the alkyne intermediate through the reaction of a suitable alkyne precursor with a benzyl(methyl)amine derivative.
  • Coupling reaction with isocyanates or amines to form the urea linkage, often utilizing organic solvents and bases to facilitate the reaction.

The precise mechanism by which 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)urea exerts its biological effects is still under investigation. However, preliminary studies suggest interactions with various biomolecules, potentially modulating biological pathways involved in:

  • Cell proliferation
  • Enzyme inhibition

Biological Assays

The compound has been evaluated in several biological assays to determine its efficacy:

Biological Activity Assay Type IC50/EC50 Values Notes
Enzyme InhibitionLck Inhibition0.004 μMPotent against T-cell proliferation .
Antimicrobial ActivityMIC Testing0.015 - 0.25 μg/mLEffective against Gram-positive pathogens .
CytotoxicityCell ViabilityVariesFurther studies needed for specific cell lines.

Case Studies

Several studies have highlighted the biological significance of this compound:

  • T-cell Proliferation Assay : The compound was shown to inhibit T-cell proliferation effectively, indicating potential applications in immunomodulation or cancer therapy .
  • Antimicrobial Studies : In vitro testing demonstrated significant antimicrobial properties against various pathogens, suggesting its potential as an antibiotic agent .
  • Cytotoxic Studies : Preliminary cytotoxicity assays indicate varying effects on different cell lines, necessitating further investigation into its safety profile and therapeutic window .

Comparative Analysis

When compared to similar compounds, such as N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)acetamide, this urea derivative exhibits distinct reactivity and biological profiles due to its specific structural features.

Compound Name Main Activity IC50/EC50 Values
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)ureaT-cell inhibition0.004 μM
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)acetamideModerate enzyme inhibitionVaries

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, synthetic, and physicochemical comparisons between the target compound and related urea derivatives:

Compound Name Key Structural Features Synthetic Yield/Purity Biological Activity/Applications Physicochemical Properties References
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)urea Urea core, propargylamine linker, benzyl(methyl)amino, 4-methoxyphenethyl Not reported Hypothesized GPCR modulation (based on analogs) Molecular weight: ~395 g/mol (estimated)
1-Benzyl-3-(4-ethyl-benzoyl)urea Urea core, benzyl, 4-ethylbenzoyl substituent Not explicitly stated; optimized for anticancer use Anticancer candidate (in vitro studies) Higher lipophilicity due to ethylbenzoyl group
1-(4-Ethylphenyl)-3-(2-hydroxyphenyl)urea (19) Urea core, 4-ethylphenyl, 2-hydroxyphenyl 99.7% HPLC purity Not specified Molecular weight: 271 g/mol; polar hydroxyl group
1-Benzyl-1-(2-ethynylphenyl)-3-(4-methoxyphenyl)urea (2.92) Urea core, ethynylphenyl, benzyl, 4-methoxyphenyl 42% yield, purified via TLC Not reported Molecular weight: 362 g/mol
1-BENZYL-3-(4-CHLOROPHENYL)-1-METHOXYUREA Urea core, benzyl, 4-chlorophenyl, methoxy group Not reported Not specified pKa: 12.75; molecular weight: 290.74 g/mol
1-Benzoyl-3-(4-n-butylphenyl)thiourea Thiourea core (S replaces O), benzoyl, 4-n-butylphenyl Crystallographically characterized Structural studies (hydrogen bonding patterns) Enhanced hydrogen bonding due to thiourea moiety
1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea Urea core, benzofuran, hydroxypropyl, 4-methoxyphenethyl CAS provided; no synthetic details Potential CNS activity (benzofuran moiety) Molecular weight: 368.4 g/mol; heterocyclic influence

Key Observations :

Structural Diversity: The target compound’s propargylamine linker distinguishes it from analogs like 1-Benzyl-3-(4-ethyl-benzoyl)urea, which uses a benzoyl group. Compared to 1-BENZYL-3-(4-CHLOROPHENYL)-1-METHOXYUREA, the target lacks a methoxy group directly on the urea nitrogen but incorporates a methoxyphenethyl chain, which could influence solubility and receptor binding .

Synthetic Efficiency :

  • The synthesis of 1-benzyl-1-(2-ethynylphenyl)-3-(4-methoxyphenyl)urea (2.92) achieved a moderate yield (42%) using BCl₃ catalysis, suggesting that similar methods could apply to the target compound .
  • In contrast, 1-(4-Ethylphenyl)-3-(2-hydroxyphenyl)urea was synthesized with high purity (99.7% HPLC), indicating robust purification protocols for urea derivatives .

Biological Relevance :

  • Urea derivatives like 1-Benzyl-3-(4-ethyl-benzoyl)urea are explored as anticancer agents, highlighting the pharmacophore’s versatility. The target compound’s 4-methoxyphenethyl group may confer distinct pharmacokinetic properties, such as enhanced blood-brain barrier penetration .
  • Thiourea analogs (e.g., 1-Benzoyl-3-(4-n-butylphenyl)thiourea ) exhibit altered hydrogen-bonding capacity, which could reduce metabolic stability compared to the target’s urea core .

Physicochemical Properties :

  • The methoxyphenethyl group in the target compound likely increases hydrophobicity compared to 1-(4-Ethylphenyl)-3-(2-hydroxyphenyl)urea , which has a polar hydroxyl group .
  • The predicted pKa of 1-BENZYL-3-(4-CHLOROPHENYL)-1-METHOXYUREA (12.75) suggests basicity at physiological pH, whereas the target’s tertiary amine in the propargylamine linker may exhibit different ionization behavior .

Research Implications

The structural and functional analysis of these compounds underscores the importance of substituent choice in urea-based drug design. For instance:

  • Electron-withdrawing groups (e.g., chloro in 1-BENZYL-3-(4-CHLOROPHENYL)-1-METHOXYUREA ) may enhance metabolic stability but reduce solubility .
  • Heterocyclic moieties (e.g., benzofuran in ) could improve target engagement in neurological disorders .
  • Synthetic methodologies from , such as boron-based catalysis, provide a template for optimizing the target compound’s synthesis .

Further studies should prioritize in vitro assays to evaluate the target compound’s activity against GPCRs or ion channels, leveraging structural insights from analogs like A-425619 (a urea-based TRPV1 antagonist referenced in ) .

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